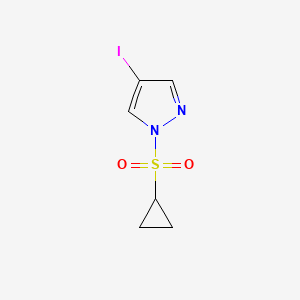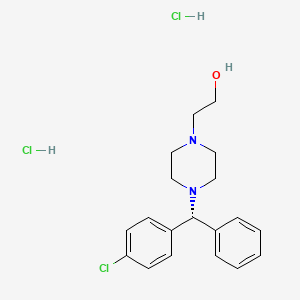
(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms such as sneezing, itching, and runny nose . The compound is a modified form of cetirizine, designed to enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves several steps, starting from the parent compound cetirizine. The process typically includes:
De-carboxymethylation: This step involves the removal of the carboxymethyl group from cetirizine. Common reagents used in this reaction include strong acids or bases under controlled temperature conditions.
Ethanol Addition: The next step involves the addition of ethanol to the modified cetirizine molecule. This reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ethanol derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the ethanol derivative into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented at each step to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Applications De Recherche Scientifique
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Used in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Used in the formulation of pharmaceutical products to enhance their efficacy and stability.
Mécanisme D'action
The mechanism of action of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves selective inhibition of peripheral H1 receptors. This inhibition prevents the binding of histamine, a compound responsible for allergic symptoms, to its receptors. As a result, the compound alleviates symptoms such as itching, sneezing, and runny nose. The molecular targets include histamine H1 receptors, and the pathways involved are related to the histamine signaling cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: The parent compound, known for its antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, with higher affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine, less selective than cetirizine.
Uniqueness
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is unique due to its modified structure, which enhances its pharmacological properties. Compared to cetirizine and levocetirizine, it may offer improved efficacy and reduced side effects. Its ethanol derivative form also contributes to its unique chemical and physical properties .
Propriétés
Formule moléculaire |
C19H25Cl3N2O |
|---|---|
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H/t19-;;/m1../s1 |
Clé InChI |
GBVPOZKTNXLKST-JQDLGSOUSA-N |
SMILES isomérique |
C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


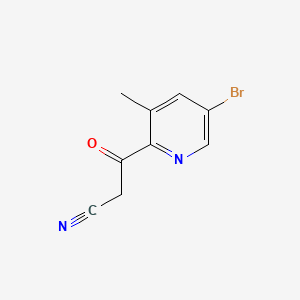


![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)

![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
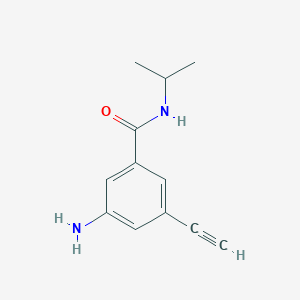
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
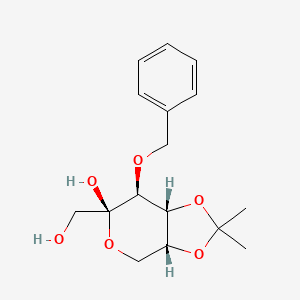
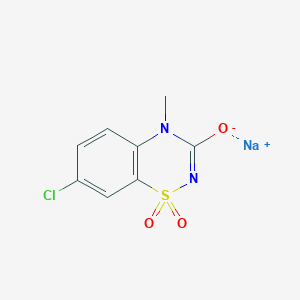


![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
